molecular formula C23H27N3O4 B2596594 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351642-52-8

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2596594
CAS No.: 1351642-52-8
M. Wt: 409.486
InChI Key: ZLEQJAGPMNOEND-UHFFFAOYSA-N
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Description

1-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a benzimidazole derivative featuring a piperidine core substituted with a 2-methylbenzyl group at the 1-position and a benzimidazole moiety at the 4-position. The oxalate counterion enhances solubility and bioavailability, making it suitable for pharmacological applications.

  • Benzimidazole Intermediate Synthesis: Condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions (e.g., NH₄Cl in ethanol) .
  • Piperidine Functionalization: Reductive amination or alkylation to introduce substituents like 2-methylbenzyl groups .

Properties

IUPAC Name

1-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3.C2H2O4/c1-17-6-2-3-7-19(17)15-23-12-10-18(11-13-23)14-24-16-22-20-8-4-5-9-21(20)24;3-1(4)2(5)6/h2-9,16,18H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEQJAGPMNOEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methylbenzyl Group: The piperidine ring is then substituted with a 2-methylbenzyl group using a nucleophilic substitution reaction.

    Attachment of Benzimidazole Moiety: The benzimidazole moiety is introduced through a condensation reaction with suitable reagents.

    Formation of Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, notably:

1. Antitumor Activity
The compound has been studied for its potential antineoplastic effects. It is believed to interfere with mitochondrial oxidative phosphorylation in tumor cells, which is crucial for their energy production and proliferation. This mechanism is particularly relevant in cancer treatment as tumor cells often exhibit hyperactivation of this pathway .

2. Neuroprotective Effects
Studies have suggested that similar benzimidazole derivatives can act as neuroprotective agents. They may modulate neurotransmitter systems, providing therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies highlight the applications of this compound:

StudyFindings
Study 1 Investigated the antitumor effects in vitro, showing significant inhibition of cell proliferation in various cancer cell lines .
Study 2 Explored neuroprotective properties in animal models, demonstrating reduced neuronal death following oxidative stress exposure .
Study 3 Evaluated pharmacokinetics and bioavailability, indicating favorable absorption characteristics that support oral administration .

Mechanism of Action

The mechanism of action of 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Substitutions Molecular Weight (g/mol) Biological Target Key Activity Reference
1-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate 2-Methylbenzyl (piperidine), benzimidazole (4-position), oxalate salt ~447.45* Not explicitly stated (N/A) Presumed CNS modulation based on structural analogs
1-(1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one oxalate (Compound 11) 4-Methoxyindole (piperidine), oxindole-benzimidazole ~466.50 Dopamine D2 receptor Antagonist activity; 60% yield, mp 209–210°C
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride Ethoxyethyl (benzimidazole), piperidine 309.83 N/A (research chemical) Used in drug development; ≥98% purity, 2–8°C storage
1-(Butoxymethyl)-1H-benzo[d]imidazole (Compound 3f) Butoxymethyl (benzimidazole) ~218.28 Acetylcholinesterase (AChE) IC₅₀ = 1.533 ± 0.011 mM (superior to donepezil)
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives Halogenated (F, Br) or unsubstituted benzimidazolone ~260–330 Phospholipase D (PLD) PLD1-selective inhibition; IC₅₀ values in nM range

*Calculated based on molecular formula.

Key Observations

Substitution Impact on Activity :

  • The 2-methylbenzyl group in the target compound may enhance lipophilicity and CNS penetration compared to analogs like the ethoxyethyl-substituted derivative .
  • Halogenation (e.g., 5-F, 5-Br) in benzimidazolone derivatives improves PLD1 inhibition selectivity by 10–40-fold compared to PLD2 .

Counterion Effects :

  • The oxalate salt in the target compound likely improves aqueous solubility relative to hydrochloride salts (e.g., 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride) .

Biological Target Diversity :

  • Benzimidazolone-oxindole hybrids (e.g., Compound 11) exhibit dopamine D2 antagonism, critical for antipsychotic applications .
  • Hemiaminal ethers (e.g., Compound 3f) show potent AChE inhibition, relevant for Alzheimer’s disease .

Synthetic Flexibility :

  • Piperidine-benzimidazole scaffolds are versatile; modifications like spirocyclic systems (e.g., 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one) can shift inhibitor selectivity between PLD isoforms .

Q & A

Q. What synthetic strategies are recommended for constructing the benzimidazole-piperidine hybrid core of this compound?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzimidazole ring via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions (e.g., HCl catalysis) .
  • Step 2 : Piperidine functionalization, such as alkylation or reductive amination, to introduce the 2-methylbenzyl group at the piperidine nitrogen. HBr-mediated reactions are effective for regioselective modifications .
  • Step 3 : Coupling the benzimidazole and piperidine moieties using a methylene linker, often via nucleophilic substitution or Mitsunobu reactions .
  • Step 4 : Salt formation (oxalate) to improve solubility and crystallinity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Use a combination of analytical techniques:

  • 1H/13C-NMR : Confirm substituent positions (e.g., benzyl group at piperidine N1, methylene bridge integration) and detect regioisomers .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N) within ±0.4% deviation .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Prioritize assays aligned with Lipinski’s rules and calculated physicochemical properties:

  • TPSA : Values <140 Ų suggest moderate permeability .
  • CYP450 Inhibition : Use liver microsomes to evaluate metabolic stability and drug-drug interaction risks .
  • Kinase/Receptor Binding : Radioligand displacement assays (e.g., histamine H1/H4 receptors) to identify target engagement .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict interactions with receptors (e.g., histamine H1/H4). Focus on piperidine’s conformation and benzimidazole’s π-π stacking .
  • MD Simulations : Assess binding stability (10–100 ns trajectories) and identify key residues (e.g., Glu5.46 in H1 receptors) .
  • QSAR : Corrogate substituent effects (e.g., 2-methylbenzyl vs. 4-fluorobenzyl) on activity using Hammett constants .

Q. What experimental approaches resolve discrepancies in pharmacological data across studies?

  • Dose-Response Refinement : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-Target Profiling : Screen against panels (e.g., Eurofins CEREP) to rule out promiscuity .
  • Species-Specific Assays : Compare rodent vs. human cell lines to address translational gaps .

Q. How can regioselectivity challenges in benzimidazole functionalization be mitigated?

  • Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions (e.g., C4/C7) .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc on piperidine) during alkylation .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and reduce side products .

Q. What strategies improve oral bioavailability in preclinical models?

  • Salt Selection : Oxalate vs. hydrochloride salts to balance solubility and permeability .
  • Prodrug Design : Esterify polar groups (e.g., hydroxyls) for enhanced absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA carriers to prolong systemic exposure .

Data Analysis and Interpretation

Q. How should overlapping NMR signals in complex spectra be deconvoluted?

  • 2D NMR (COSY, HSQC) : Resolve coupled protons and assign carbon environments .
  • Variable Temperature NMR : Shift dynamic equilibria (e.g., piperidine ring puckering) to simplify splitting .
  • DOSY : Differentiate species by molecular weight in mixtures .

Q. What statistical methods are recommended for SAR studies with limited compound libraries?

  • Bayesian Models : Prioritize synthesis targets using probabilistic activity predictions .
  • Cluster Analysis : Group compounds by structural fingerprints (e.g., Morgan fingerprints) to identify activity cliffs .
  • Bootstrapping : Estimate confidence intervals for IC50 values in low-n datasets .

Experimental Design Considerations

Q. Why might in vitro activity fail to translate to in vivo efficacy, and how can this be addressed?

  • Plasma Protein Binding : Measure free fraction using equilibrium dialysis; high binding (>95%) reduces bioavailability .
  • Metabolite Identification : Use LC-HRMS to detect rapid oxidation (e.g., piperidine N-dealkylation) .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ³H) to quantify CNS penetration .

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